trans-2-Fluorocyclopropanecarboxylic acid
Overview
Description
trans-2-Fluorocyclopropanecarboxylic acid: is a fluorinated cyclopropane derivative with the molecular formula C4H5FO2. It is a white to yellow solid at room temperature and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Fluorocyclopropanecarboxylic acid typically involves the reaction of halogenated cyclopropane carboxylic acid derivatives with metals in the presence of bases. One common method is the reductive dehalogenation of 2-halogen-2-fluoro-1-cyclopropanecarboxylic acid derivatives using metals such as zinc or magnesium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the addition of hydrogen to facilitate the reduction process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: trans-2-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Amino or thiol-substituted cyclopropane derivatives
Scientific Research Applications
Chemistry: trans-2-Fluorocyclopropanecarboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems, including enzyme interactions and metabolic pathways .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-Fluorocyclopropanecarboxylic acid: Similar structure but lacks the trans configuration.
Cyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.
2-Chlorocyclopropanecarboxylic acid: Contains a chlorine atom instead of fluorine, leading to different reactivity.
Uniqueness: trans-2-Fluorocyclopropanecarboxylic acid is unique due to its trans configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130340-04-4 | |
Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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